molecular formula C18H19N3O3 B6266556 methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate CAS No. 1803601-24-2

methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate

Cat. No.: B6266556
CAS No.: 1803601-24-2
M. Wt: 325.4
InChI Key:
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Description

Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate: is a complex organic compound characterized by its pyridine ring structure, which is substituted with a pyrrolidinyl group and a carbamoyl group[_{{{CITATION{{{_1{Synthesis and Biological Activity of New 2-{6-Methyl-2-(pyrrolidin-1 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-(pyrrolidin-1-yl)aniline with methyl 6-chloronicotinate in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage[_{{{CITATION{{{_1{Synthesis and Biological Activity of New 2-{6-Methyl-2-(pyrrolidin-1 ....

Industrial Production Methods: : On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Synthesis and Biological Activity of New 2-{6-Methyl-2-(pyrrolidin-1 ....

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions with reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: : The major products from these reactions can include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : It has potential biological applications, such as serving as a ligand for various receptors or enzymes, which can be useful in studying biological pathways and developing new drugs.

Medicine: : The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases. Its interaction with biological targets can be explored for treating conditions like inflammation, cancer, or microbial infections.

Industry: : In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include methyl 6-(pyrrolidin-1-yl)nicotinate and methyl 6-(2-pyrrolidin-1-ylphenyl)carbamate .

Uniqueness: : The uniqueness of methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate lies in its specific substitution pattern and the presence of both the pyrrolidinyl and carbamoyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

This compound , highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

1803601-24-2

Molecular Formula

C18H19N3O3

Molecular Weight

325.4

Purity

91

Origin of Product

United States

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